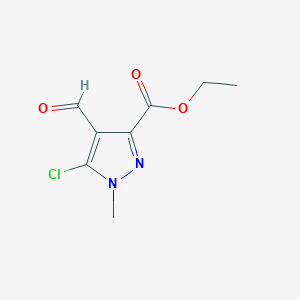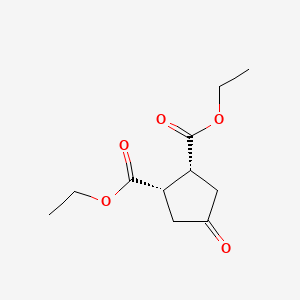
2,5-Dimethoxytoluol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthese von 2,5-Dimethoxy-4-methylbenzaldehyd-7-14 C
2,5-Dimethoxytoluol kann als Reagenz bei der Synthese von 2,5-Dimethoxy-4-methylbenzaldehyd-7-14 C verwendet werden . Diese Verbindung ist ein markiertes aromatisches Aldehyd, das in verschiedenen chemischen Reaktionen und Studien eingesetzt werden kann.
Säurekatalysierte Umlagerungsstudien
Das IR-Spektrum von this compound wurde verwendet, um die Methylgruppenwanderung bei der säurekatalysierten Umlagerung von 4-Methoxy-4-methylcyclohexadienon zu etablieren . Dies trägt zum Verständnis des Mechanismus säurekatalysierter Umlagerungen bei.
Thermochemolysestudien
Es wird berichtet, dass this compound eines der Thermochemolysprodukte in Partikeln und gelösten organischen Stoffen der Delaware Bay ist . Thermochemolysis ist eine Technik, die verwendet wird, um komplexe organische Materialien durch Hitze und Chemikalien in einfachere Verbindungen aufzubrechen.
Flüchtige Komponente in Buchenholz-Kreosot
This compound ist eine der flüchtigen Bestandteile, die in Buchenholz-Kreosot identifiziert wurden . Buchenholz-Kreosot ist eine Art Holzteer mit verschiedenen industriellen Anwendungen, unter anderem als Desinfektionsmittel und Konservierungsmittel.
Flüchtige Komponente in Tuber brumale Arten
This compound wurde als eine der flüchtigen Bestandteile in Tuber brumale Arten identifiziert . Tuber brumale ist eine Art Trüffel, und die Identifizierung der flüchtigen Bestandteile trägt zum Verständnis des Aroma- und Geschmacksprofils dieser Pilze bei.
Studien zu chemischen Eigenschaften
Die physikalischen und chemischen Eigenschaften von this compound, wie z. B. sein Brechungsindex, Siedepunkt und Dichte, wurden untersucht . Diese Eigenschaften sind wichtig für die Handhabung, Lagerung und Verwendung in verschiedenen chemischen Reaktionen.
Wirkmechanismus
Target of Action
It’s known that this compound is a derivative of methoxy methyl benzene
Mode of Action
It’s known that this compound can be synthesized from 2-methylhydroquinone . The exact interaction with its targets and the resulting changes are yet to be determined.
Biochemical Pathways
It’s known that this compound is involved in the synthesis of 2,5-dimethoxy-4-methylbenzaldehyde . It’s also used to establish the methyl group migration in the acid-catalyzed rearrangement of 4-methoxy-4-methylcyclohexadienone
Pharmacokinetics
Its physical properties such as boiling point (218-220 °c/751 mmhg), density (1049 g/mL at 25 °C), and refractive index (n20/D 1522) have been reported . These properties can impact the compound’s bioavailability.
Biochemische Analyse
Biochemical Properties
2,5-Dimethoxytoluene plays a significant role in biochemical reactions. It is used as a reagent in the synthesis of 2,5-dimethoxy-4-methylbenzaldehyde . The compound interacts with various enzymes and proteins, including those involved in the acid-catalyzed rearrangement of 4-methoxy-4-methylcyclohexadienone
Cellular Effects
2,5-Dimethoxytoluene affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell behavior and function, making it a valuable tool for studying cellular mechanisms and responses .
Molecular Mechanism
The molecular mechanism of 2,5-Dimethoxytoluene involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, leading to alterations in their activity and function. These interactions are essential for understanding the compound’s biochemical effects and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dimethoxytoluene change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,5-Dimethoxytoluene can maintain its activity over extended periods, making it suitable for long-term biochemical experiments .
Dosage Effects in Animal Models
The effects of 2,5-Dimethoxytoluene vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. It is essential to determine the optimal dosage to avoid toxic or adverse effects, ensuring the compound’s safe and effective use in research .
Transport and Distribution
The transport and distribution of 2,5-Dimethoxytoluene within cells and tissues are crucial for understanding its biochemical effects. The compound interacts with specific transporters and binding proteins that facilitate its movement and localization within cells. These interactions can influence the compound’s accumulation and activity in different cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,5-Dimethoxytoluene can be synthesized from 2-methylhydroquinone. The synthesis involves methylation of 2-methylhydroquinone using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of 2,5-Dimethoxytoluene typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: 2,5-Dimethoxytoluene can undergo oxidation reactions to form corresponding aldehydes or acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of 2,5-Dimethoxytoluene can yield various reduced forms, depending on the reducing agent used.
Substitution: This compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nitration using nitric acid and sulfuric acid mixture; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 2,5-Dimethoxybenzaldehyde, 2,5-Dimethoxybenzoic acid.
Reduction: 2,5-Dimethoxytoluene derivatives with reduced functional groups.
Substitution: 2,5-Dimethoxy-4-nitrotoluene, 2,5-Dimethoxy-4-brom
Eigenschaften
IUPAC Name |
1,4-dimethoxy-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-6-8(10-2)4-5-9(7)11-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQISOVKPFBLQIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067005 | |
| Record name | 2,5-Dimethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24599-58-4 | |
| Record name | 2,5-Dimethoxytoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24599-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethoxytoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024599584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethoxytoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149950 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,4-dimethoxy-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dimethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethoxytoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHOXYTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK260AXY6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,5-Dimethoxytoluene in the context of the provided research?
A: The research highlights 2,5-Dimethoxytoluene as a constituent of the essential oil extracted from Asarum heterotropoides Fr. var. mandshuricum (Maxim.) Kitag. [] This plant, native to China, is known for its medicinal properties, and its essential oil, rich in various compounds like 2,5-Dimethoxytoluene, is of particular interest.
Q2: How does light quality affect the accumulation of 2,5-Dimethoxytoluene in Asarum heterotropoides?
A: The study by [] demonstrated that specific light conditions can influence the production of essential oil and its components, including 2,5-Dimethoxytoluene, in Asarum heterotropoides. Exposing the plants to purple light or 50% sunlight led to a higher accumulation of 2,5-Dimethoxytoluene, likely by influencing photosynthetic rates and the activity of enzymes involved in its biosynthesis. Interestingly, blue and green light also showed potential for enhancing the levels of several essential oil compounds, although the specific impact on 2,5-Dimethoxytoluene was not explicitly described. [] This suggests that manipulating light conditions during cultivation could be a viable strategy to optimize the yield of specific essential oil components, including 2,5-Dimethoxytoluene, for potential applications in various industries.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine](/img/structure/B1361765.png)




